Regiochemical Identity: m-Tolyl vs. p-Tolyl Analog Differentiation
The target compound (865615-86-7) bears a 3-methylbenzoyl (m-tolyl) group, while its closest commercially cataloged analog is the 4-methylbenzoyl (p-tolyl) variant (CAS 864939-74-2) . This positional isomerism represents a binary structural divergence that cannot be bridged without empirical biological evaluation. In pyrazoline SAR studies, the position of the methyl substituent on the N-aroyl ring directly influences the dihedral angle between the pyrazoline and phenyl rings, as evidenced by crystallographic data on related compounds showing dihedral angles ranging from 1.88° to 31.93° depending on substitution [1].
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | 3-methylbenzoyl (meta-tolyl) substitution; IUPAC: [3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone |
| Comparator Or Baseline | 4-methylbenzoyl (para-tolyl) analog; IUPAC: [3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone (CAS 864939-74-2) |
| Quantified Difference | Positional isomerism: methyl group at C3 vs C4 on the phenyl ring |
| Conditions | Structural identity confirmed by SMILES, InChI, and molecular formula (C19H16N2O3, MW 320.3 g/mol for both isomers) |
Why This Matters
In SAR-driven procurement, positional isomers are distinct chemical entities; using the para-tolyl analog instead of the meta-tolyl target compound introduces an uncontrolled variable that can confound biological assay interpretation.
- [1] ViraScience. (n.d.). Crystal structure data for related furan-pyrazole compound (C22H19N3O4). Retrieved from https://www.virascience.com/search/?q=furan&page=16 View Source
